
1-Chloro-3-methylbutan-2-aminehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-3-methylbutan-2-amine hydrochloride is an organic compound that belongs to the class of amines. It is characterized by the presence of a chlorine atom, a methyl group, and an amine group attached to a butane backbone. This compound is often used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-3-methylbutan-2-amine hydrochloride can be synthesized through several methods. One common approach involves the reaction of 3-methylbutan-2-amine with thionyl chloride, which introduces the chlorine atom. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of 1-chloro-3-methylbutan-2-amine hydrochloride may involve the use of large-scale reactors and continuous flow systems. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-3-methylbutan-2-amine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions, to form corresponding alcohols.
Oxidation Reactions: The amine group can be oxidized to form nitroso or nitro compounds.
Reduction Reactions: The compound can be reduced to form secondary or tertiary amines.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide, typically under aqueous conditions.
Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed:
Substitution Reactions: Formation of 3-methylbutan-2-ol.
Oxidation Reactions: Formation of nitroso or nitro derivatives.
Reduction Reactions: Formation of secondary or tertiary amines.
Scientific Research Applications
1-Chloro-3-methylbutan-2-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-chloro-3-methylbutan-2-amine hydrochloride involves its interaction with various molecular targets. The chlorine atom and amine group can participate in nucleophilic substitution reactions, while the methyl group can influence the compound’s reactivity and stability. The pathways involved often include the formation of intermediate complexes and transition states that facilitate the desired chemical transformations.
Comparison with Similar Compounds
- 2-Chloro-3-methylbutan-1-amine hydrochloride
- 3-Chloro-2-methylbutan-1-amine hydrochloride
Comparison: 1-Chloro-3-methylbutan-2-amine hydrochloride is unique due to the specific positioning of the chlorine atom and the amine group on the butane backbone. This configuration influences its reactivity and the types of reactions it can undergo. Compared to similar compounds, it may exhibit different chemical properties and applications, making it a valuable compound in various research and industrial contexts.
Properties
Molecular Formula |
C5H13Cl2N |
|---|---|
Molecular Weight |
158.07 g/mol |
IUPAC Name |
1-chloro-3-methylbutan-2-amine;hydrochloride |
InChI |
InChI=1S/C5H12ClN.ClH/c1-4(2)5(7)3-6;/h4-5H,3,7H2,1-2H3;1H |
InChI Key |
ONPUDVNWHHSQPH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(CCl)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Benzyl-2-azaspiro[3.3]heptan-6-ol](/img/structure/B13580874.png)

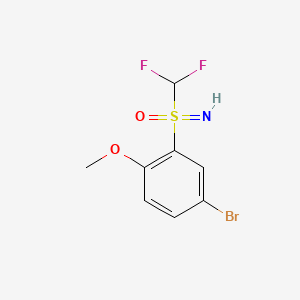
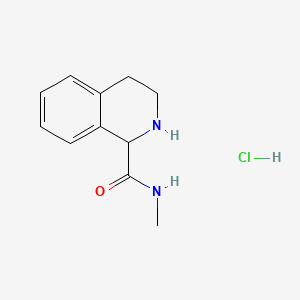
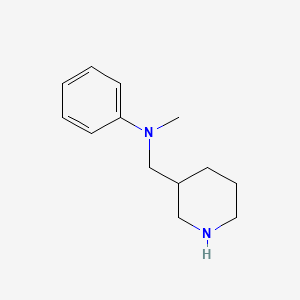
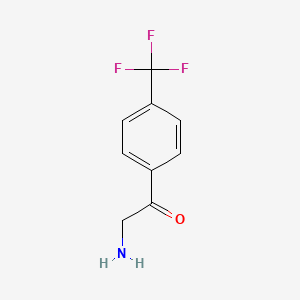
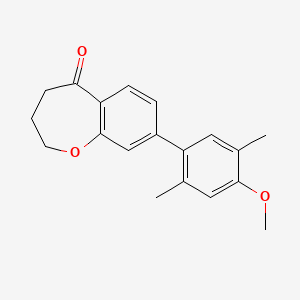
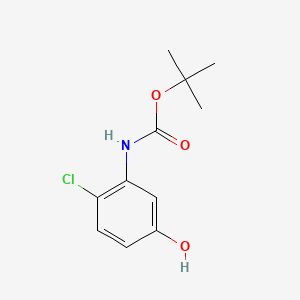
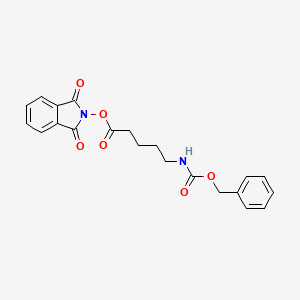
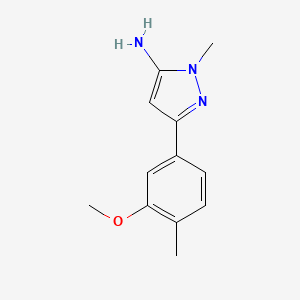
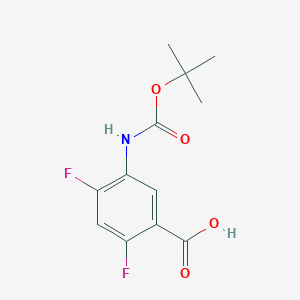
![methyl5-oxo-5H,6H,7H-cyclopenta[b]pyridine-2-carboxylate](/img/structure/B13580948.png)
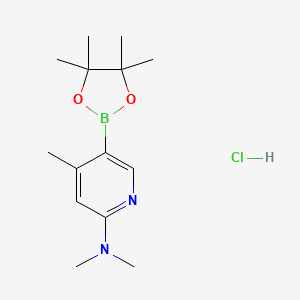
![3-{3-[(6-azidohexyl)amino]-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl}piperidine-2,6-dione](/img/structure/B13580951.png)
